5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APC, is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents. 5-APC has been studied extensively for its potential applications in various areas, including organic synthesis, drug development, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
The heterocyclic compound pyrazoline, which includes 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, is known for its significant biological activities. Research focuses on synthesizing pyrazoline derivatives due to their potential in anticancer activities. Pyrazolines are recognized for their electron-rich properties, making them attractive for dynamic applications in pharmaceutical chemistry. The synthesis methods aim to explore its anticancer capabilities further, highlighting the compound's vast potential in drug discovery and development. This is supported by the synthesis strategies and biological evaluations indicating a strong foundation for anticancer agent development (Ray et al., 2022).
Heterocyclic Synthesis
This compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity is utilized in creating diverse structures like pyrazolo-imidazoles, -thiazoles, and other significant heterocycles. These compounds play a crucial role in synthesizing dyes and other functional materials, showcasing the versatility of pyrazoline derivatives in contributing to material science and chemistry (Gomaa & Ali, 2020).
Therapeutic Applications
The therapeutic applications of pyrazolines, including derivatives of this compound, are vast. They are explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer properties. This highlights the compound's significant potential in pharmacology, with ongoing research aiming to harness these properties for developing new drugs (Shaaban et al., 2012).
Catalytic and Synthetic Applications
The compound's utility extends to catalytic and synthetic applications, facilitating the development of complex molecules. Its involvement in hybrid catalysts underscores its importance in medicinal chemistry and industrial applications, paving the way for the synthesis of novel compounds with therapeutic potentials (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .
Mode of Action
This compound interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .
Biochemical Pathways
The stabilization of cardiolipin by this compound affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .
Result of Action
The molecular and cellular effects of the action of this compound include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .
Properties
IUPAC Name |
5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVIDOYHNCLVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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